molecular formula C17H24N2O2 B3025720 N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide CAS No. 1890117-32-4

N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide

Cat. No.: B3025720
CAS No.: 1890117-32-4
M. Wt: 288.4 g/mol
InChI Key: YZEFBCDAONSYET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propionyl Norfentanyl can be synthesized through various methods involving specific precursor chemicals. One common precursor is N-Phenethyl-4-piperidone (NPP), which undergoes a series of reactions including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Industrial Production Methods: The industrial production of N-propionyl Norfentanyl involves the use of controlled precursor chemicals and follows stringent regulations to prevent illicit manufacturing. The synthesis process typically includes multiple steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-propionyl Norfentanyl undergoes various chemical reactions, including:

    Hydrolysis: Breaking down the compound into smaller molecules by reacting with water.

    Hydroxylation: Introducing hydroxyl groups into the compound.

    N- and O-dealkylation: Removing alkyl groups from nitrogen and oxygen atoms.

    O-methylation: Adding methyl groups to oxygen atoms.

Common Reagents and Conditions: Common reagents used in these reactions include water, hydroxylating agents, and alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of N-propionyl Norfentanyl, which are often used in further research and analysis .

Properties

IUPAC Name

N-phenyl-N-(1-propanoylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)18-12-10-15(11-13-18)19(17(21)4-2)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFBCDAONSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N(C2=CC=CC=C2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036843
Record name N-Propionyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890117-32-4
Record name N-Propionyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propionyl Norfentanyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D8A98KR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide
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